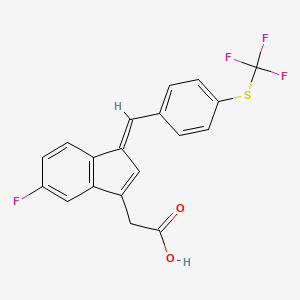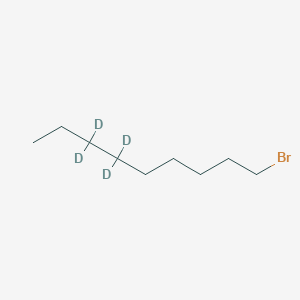
(E)-2-(5-Fluoro-1-(4-(trifluoromethylthio)benzylidene)-1H-inden-3-yl)ethanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PPAR modulators involves various chemical reactions and methodologies. For instance, the synthesis of PPAR-gamma agonists often involves the formation of thiazolidinedione rings, which are crucial for their activity. The synthetic route typically includes steps such as condensation reactions, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of PPAR modulators, especially for pharmaceutical applications, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
PPAR modulators undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of PPAR modulators include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are typically the active pharmaceutical ingredients (APIs) that act as PPAR modulators. These products are characterized by their ability to bind to PPAR receptors and modulate their activity .
Aplicaciones Científicas De Investigación
PPARs have extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: PPAR modulators are used to study the mechanisms of lipid metabolism and energy homeostasis.
Biology: They are crucial in understanding cellular differentiation and development.
Medicine: PPAR modulators are used in the treatment of metabolic disorders such as diabetes, obesity, and dyslipidemia. .
Industry: PPAR modulators are used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
PPARs exert their effects by binding to specific ligands, which leads to the activation or repression of target genes. The molecular targets of PPARs include genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. The pathways involved include the peroxisome proliferator response element (PPRE) pathway, which regulates the transcription of target genes .
Comparación Con Compuestos Similares
PPAR modulators can be compared with other nuclear receptor modulators such as:
Retinoid X Receptor (RXR) modulators: These compounds also regulate gene expression but have different target genes and physiological effects.
Liver X Receptor (LXR) modulators: These compounds are involved in cholesterol metabolism and have distinct roles compared to PPARs.
PPAR modulators are unique in their ability to regulate lipid metabolism and energy homeostasis, making them valuable in the treatment of metabolic disorders .
Propiedades
Fórmula molecular |
C19H12F4O2S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-[(3E)-6-fluoro-3-[[4-(trifluoromethylsulfanyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C19H12F4O2S/c20-14-3-6-16-12(8-13(9-18(24)25)17(16)10-14)7-11-1-4-15(5-2-11)26-19(21,22)23/h1-8,10H,9H2,(H,24,25)/b12-7+ |
Clave InChI |
NPPDMRLSURBHGR-KPKJPENVSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/2\C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=C2C=C(C3=C2C=CC(=C3)F)CC(=O)O)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)



![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)

![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)


